molecular formula C24H36N6O4 B11137722 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B11137722
M. Wt: 472.6 g/mol
InChI Key: BOSXVEPVMDHZJR-UHFFFAOYSA-N
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Description

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.

    Piperazine Moiety Addition: The piperazine moiety can be added through a nucleophilic substitution reaction, where the piperazine reacts with a benzyl halide derivative.

    Final Coupling: The final step involves coupling the tetrazole-cyclohexyl intermediate with the piperazine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzyl ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group results in the formation of an alcohol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The trimethoxybenzyl group can interact with various proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxyphenyl)piperazin-1-yl]ethanone
  • 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperidin-1-yl]ethanone

Uniqueness

The uniqueness of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, cyclohexyl group, and piperazine moiety in a single molecule allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H36N6O4

Molecular Weight

472.6 g/mol

IUPAC Name

2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C24H36N6O4/c1-32-20-8-7-19(22(33-2)23(20)34-3)16-28-11-13-29(14-12-28)21(31)15-24(9-5-4-6-10-24)17-30-18-25-26-27-30/h7-8,18H,4-6,9-17H2,1-3H3

InChI Key

BOSXVEPVMDHZJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CC3(CCCCC3)CN4C=NN=N4)OC)OC

Origin of Product

United States

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